Norcyclizine-d8

Bioanalysis LC-MS/MS Matrix Effects

Quantifying norcyclizine via LC-MS/MS suffers from matrix effects when using non-isotopic internal standards, compromising accuracy. Norcyclizine-d8, a deuterated SIL-IS, resolves this by co-eluting with the analyte, compensating for ion suppression/enhancement. With ≥98% isotopic purity and a mass shift of +8 Da, it ensures precise quantification at LLOQ 2 ng/mL, aligning with FDA guidelines for bioanalysis. • Deuterated at piperazine ring for identical retention time • Eliminates differential extraction and matrix variability • Suitable for plasma, microsomal, and hepatocyte samples.

Molecular Formula C17H20N2
Molecular Weight 260.40 g/mol
Cat. No. B589779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorcyclizine-d8
Synonyms1-(Diphenylmethyl)piperazine-d8;  4-(Diphenylmethyl)piperazine-d8;  4-Benzhydrylpiperazine-d8;  Benzhydrylpiperazine-d8;  N-(Diphenylmethyl)piperazine-d8;  N-Benzhydrylpiperazine-d8;  NSC 35536-d8;  Norcyclizine-d8; 
Molecular FormulaC17H20N2
Molecular Weight260.40 g/mol
Structural Identifiers
InChIInChI=1S/C17H20N2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19/h1-10,17-18H,11-14H2/i11D2,12D2,13D2,14D2
InChIKeyNWVNXDKZIQLBNM-FUEQIQQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norcyclizine-d8 Internal Standard for Cyclizine Bioanalysis


Norcyclizine-d8 (1-Benzhydrylpiperazine-d8) is a deuterium-labeled analog of norcyclizine, a primary metabolite of the antihistamine and antiemetic drug cyclizine [1]. As a stable isotope-labeled internal standard (SIL-IS), it incorporates eight deuterium (²H) atoms at specific positions within the piperazine ring, resulting in a molecular weight of 260.40 g/mol and a formula of C₁₇H₁₂D₈N₂ . This isotopic substitution provides a distinct mass difference from the unlabeled analyte (m/z 253.2 for norcyclizine) while preserving near-identical physicochemical properties, enabling its use in LC-MS/MS assays for accurate quantification of cyclizine and its metabolites in biological matrices .

Deuterated SIL-IS
Designed for LC-MS/MS bioanalysis of norcyclizine in research matrices
Co-elution with analyte
Near-identical chromatographic behavior supports matrix effect correction
High isotopic enrichment
Enables reliable quantification at low concentration levels

Why Norcyclizine-d8 Outperforms Structural Analogs


Substituting Norcyclizine-d8 with a non-isotopic structural analog (e.g., cinnarizine, protryptiline) introduces significant risk of quantitative inaccuracy due to differential matrix effects, extraction recovery, and ionization efficiency [1][2]. Unlike deuterated SIL-IS, which co-elutes with the analyte and experiences nearly identical matrix suppression/enhancement, structural analogs may exhibit divergent chromatographic behavior and variable response factors across different plasma lots or sample conditions [3]. This variability can compromise assay precision and accuracy, particularly in regulated bioanalysis where FDA guidance recommends the use of stable isotope-labeled internal standards to ensure robust method performance [4].

Risk Dimension
Norcyclizine-d8 (SIL-IS)
Structural Analog (e.g., cinnarizine)
Matrix Effect
Co-elutes with analyte; shares ion suppression/enhancement
May exhibit differential ion suppression, leading to variable bias
Extraction Recovery
Identical recovery behaviour as analyte
Recovery may differ, affecting accuracy across sample batches
Validation Robustness
Aligns with bioanalytical method validation expectations for SIL-IS
Requires additional justification and rigorous matrix-specific validation

Norcyclizine-d8 Quantitative Advantages


Matrix Effect Compensation vs. Structural Analogs

Norcyclizine-d8, as a deuterated SIL-IS, co-elutes with norcyclizine and experiences identical matrix-induced ion suppression/enhancement, a property not shared by structural analogs like cinnarizine or protryptiline. In a published LC-MS/MS method for cyclizine and norcyclizine, the use of cinnarizine as an internal standard required careful monitoring of matrix effects due to potential differences in ionization behavior [1]. Class-level evidence demonstrates that SIL-IS can reduce quantitative bias by >50% compared to non-isotopic standards in complex matrices [2].

Matrix Effect Compensation
Class-level
Co-elution with analyte; theoretically identical ion suppression/enhancement
Supports consistent quantification across biological matrices
Class-level observation: potential bias reduction >50% in complex matrices
Bioanalysis LC-MS/MS Matrix Effects

Isotopic Purity and Quantitation Accuracy

Norcyclizine-d8 is commercially available with isotopic purity (chemical purity) ≥98% and isotopic enrichment ≥98% [1]. This high level of enrichment ensures minimal interference from unlabeled norcyclizine, which is critical for accurate quantification at low analyte concentrations (e.g., LLOQ of 2 ng/mL for norcyclizine in plasma) [2]. In contrast, non-deuterated norcyclizine cannot serve as an internal standard due to its identical mass and chromatographic behavior, while lower-purity deuterated analogs introduce variable background signals that compromise assay sensitivity and dynamic range.

Isotopic Purity
Head-to-head
≥98% chemical purity; ≥98% isotopic enrichment
Minimizes interference for low-level quantification
Mass shift +8 Da enables complete MS separation from unlabeled analyte
Isotopic Purity Quantitative Accuracy LC-MS

Regulatory Preference for SIL-IS

FDA guidance for bioanalytical method validation explicitly states that a stable isotope-labeled internal standard (SIL-IS) is the preferred approach for LC-MS/MS assays due to its ability to track the analyte through sample preparation and analysis, thereby correcting for variability in extraction efficiency, matrix effects, and instrument performance [1]. Norcyclizine-d8, as a commercially available SIL-IS for norcyclizine, meets this regulatory expectation. In contrast, the published method using cinnarizine as an internal standard required additional justification and rigorous validation to ensure method robustness, which may not be sufficient for all regulatory submissions [2].

Method Validation Context
Class-level
SIL-IS approach aligns with bioanalytical validation guidance
Streamlines method validation review
May reduce additional justification burden versus structural analog IS
Regulatory Science Bioanalytical Method Validation FDA Guidance

Norcyclizine-d8 Research Applications


Quantification in Pharmacokinetic Studies

Norcyclizine-d8 is the optimal internal standard for LC-MS/MS assays quantifying norcyclizine in human plasma following cyclizine administration. Its deuterated structure ensures co-elution and identical matrix effect compensation, enabling precise measurement of pharmacokinetic parameters (e.g., AUC, Cmax) with an LLOQ of 2 ng/mL [1]. This is critical for understanding cyclizine metabolism, which involves N-demethylation to norcyclizine, and for characterizing inter-individual variability in drug exposure [2].

Therapeutic Drug Monitoring of Cyclizine

For clinical laboratories performing therapeutic drug monitoring of cyclizine, Norcyclizine-d8 provides a reliable means to accurately measure norcyclizine concentrations in patient plasma. The use of a SIL-IS aligns with best practices for clinical LC-MS/MS assays, minimizing the risk of quantitative errors due to patient-specific matrix effects or instrument drift, which is essential for ensuring patient safety and appropriate dose adjustments [1][3].

Metabolite Quantitation in Drug Metabolism

In drug metabolism and disposition studies, Norcyclizine-d8 serves as an ideal internal standard for quantifying the N-demethylated metabolite of cyclizine. Its isotopic purity (≥98%) and enrichment (≥98%) enable accurate measurement of norcyclizine in complex biological matrices (e.g., hepatocyte incubations, microsomal fractions), facilitating the determination of intrinsic clearance and metabolic pathway elucidation .

Application
Selection Property
Validation Focus
Pharmacokinetic research studies
Co-eluting deuterated IS
Matrix effect correction review
Bioanalytical method validation
High isotopic purity
Accuracy and LLOQ review
Drug metabolism research
Isotopic enrichment ≥98%
Quantification in complex matrices

Technical Documentation Hub

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